molecular formula C20H26N6O2S3 B2506259 N-[5-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 389074-03-7

N-[5-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Cat. No. B2506259
CAS RN: 389074-03-7
M. Wt: 478.65
InChI Key: NEDZKIWZENZTFG-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of adamantane with a thiadiazole moiety. Adamantane derivatives are known for their unique cage-like structure and have been studied for various biological activities. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen, which have been incorporated into various pharmaceuticals due to their biological relevance.

Synthesis Analysis

The synthesis of adamantane-thiadiazole derivatives can involve multiple steps, including the formation of carbohydrazide derivatives followed by cyclization. For instance, the reaction of 1-adamantanecarbonyl chloride with carboxylic acid hydrazides can yield N-acyl adamantane-1-carbohydrazide derivatives, which can be further cyclized to form 1,3,4-thiadiazoles . Another approach involves the use of nano-MgO and ionic liquids as catalysts to promote 'green' synthesis protocols, leading to the formation of adamantyl-imidazolo-thiadiazoles . These methods highlight the versatility and eco-friendliness of the synthetic routes for such compounds.

Molecular Structure Analysis

The molecular structure of adamantane-thiadiazole derivatives has been characterized using crystallography and quantum theory of atoms-in-molecules (QTAIM) analysis. The orientation of the amino group and the presence of halogen substitutions can influence the molecular interactions within the crystal structure. For example, non-halogenated structures exhibit different orientations of the amino group compared to halogen-substituted ones . The QTAIM approach helps in characterizing intra- and intermolecular interactions, which are crucial for understanding the stability and reactivity of the compound.

Chemical Reactions Analysis

Adamantane-thiadiazole derivatives can participate in various chemical reactions due to their functional groups. The presence of amino and carboxamide groups can lead to hydrogen bonding, which is a significant noncovalent interaction in these molecules. The PIXEL method can be used to quantify intermolecular interaction energies, providing insights into the reactivity of different molecular pairs . These interactions are essential for the compound's biological activity and its interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane-thiadiazole derivatives are influenced by their molecular structure. The crystallographic analysis reveals that hydrogen bonding plays a vital role in stabilizing the crystal structures. Hirshfeld surface analysis and 2D-fingerprint plots can be used to visualize the contributions of different non-covalent interactions, such as H-H bonding, which is indicative of a closed-shell nature . These properties are not only important for the compound's stability but also for its solubility, bioavailability, and overall pharmacokinetic profile.

Relevant Case Studies

Several adamantane-thiadiazole derivatives have been tested for their antimicrobial and anti-inflammatory activities. For instance, compounds with oxadiazole and thiadiazole moieties have shown good to moderate activities against Gram-positive bacteria and the yeast-like fungus Candida albicans. Some derivatives also displayed marked antifungal activity and dose-dependent anti-inflammatory activity in vivo . Additionally, adamantyl-imidazolo-thiadiazoles have been evaluated as anti-tuberculosis agents, with some compounds showing potent inhibitory activity against M. tuberculosis, comparable to standard drugs . These case studies demonstrate the therapeutic potential of adamantane-thiadiazole derivatives in treating infectious diseases and inflammation.

Scientific Research Applications

Crystallographic Analysis and Non-Covalent Interactions

Research in this area focuses on understanding the molecular interactions and structural characteristics of adamantane-1,3,4-thiadiazole derivatives. A study by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole hybrid derivatives highlights the importance of non-covalent interactions in stabilizing these compounds' crystal structures. Through crystallographic analysis and quantum theory, the study provides insights into the molecular geometry and interaction energies, emphasizing the role of hydrogen bonding among other non-covalent interactions (El-Emam et al., 2020).

Synthesis and Properties of Adamantane Derivatives

The synthesis of adamantane derivatives, including those with 1,3,4-thiadiazole structures, is another significant area of research. D’yachenko et al. (2019) reported on the synthesis of ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates, showcasing methods to produce these compounds with varying yields. The study contributes to the broader understanding of how adamantane's unique structure can be leveraged in synthesizing novel organic compounds with potential applications in drug development (D’yachenko et al., 2019).

Inhibitory Activity and Binding Pocket Analysis

The investigation into the inhibitory activity of thiadiazole-sulfonamides, including adamantyl analogs, against carbonic anhydrase isoforms reveals potential therapeutic applications. Avvaru et al. (2010) discovered that the adamantyl moiety of certain inhibitors occupies a unique binding pocket in the enzyme, differing from most hydrophobic inhibitors. This finding opens new avenues for designing isoform-selective inhibitors, highlighting the therapeutic potential of adamantane and thiadiazole derivatives in targeting specific proteins (Avvaru et al., 2010).

Biological Activities and Antimicrobial Applications

The exploration of adamantane-1,3,4-thiadiazole compounds extends to their biological activities, including antimicrobial and anti-inflammatory properties. Kadi et al. (2007) synthesized novel adamantylamino-thiadiazoles demonstrating significant antimicrobial activity against various microorganisms. These findings underscore the potential of adamantane derivatives as lead compounds in developing new antimicrobial agents (Kadi et al., 2007).

properties

IUPAC Name

N-[5-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2S3/c1-10(2)15-23-24-17(30-15)21-14(27)9-29-19-26-25-18(31-19)22-16(28)20-6-11-3-12(7-20)5-13(4-11)8-20/h10-13H,3-9H2,1-2H3,(H,21,24,27)(H,22,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDZKIWZENZTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

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